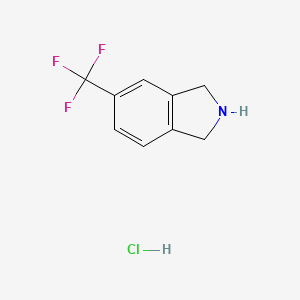

5-(Trifluoromethyl)isoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCXNEZUTMIRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726543 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924304-74-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a widely employed strategy in modern drug discovery. This is due to the unique properties the CF3 group imparts, including increased metabolic stability, enhanced membrane permeability, and altered electronic properties that can modulate binding affinity and activity. The isoindoline scaffold is a privileged structure found in a variety of biologically active compounds and approved drugs.[1] Consequently, 5-(Trifluoromethyl)isoindoline hydrochloride serves as a valuable building block in the synthesis of novel therapeutics, combining the beneficial features of the trifluoromethyl group with the versatile isoindoline core. This guide provides a detailed examination of a practical synthetic route to this important compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the free base, 5-(trifluoromethyl)isoindoline, as the immediate precursor. The isoindoline ring can be constructed through a double nucleophilic substitution reaction from an appropriate ortho-disubstituted benzene derivative. A common and effective approach for the synthesis of isoindolines involves the cyclization of α,α'-dihalo-o-xylenes with a primary amine or ammonia.[2] This leads to the key intermediate, 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene, which in turn can be prepared from 4-(trifluoromethyl)-o-xylene via radical bromination.

Proposed Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene

The initial step involves the benzylic bromination of 4-(trifluoromethyl)-o-xylene. This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS).

Experimental Protocol

-

Reaction Setup: To a solution of 4-(trifluoromethyl)-o-xylene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux under irradiation with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical chain reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene.

Part 2: Synthesis of 5-(Trifluoromethyl)isoindoline

The formation of the isoindoline ring is achieved by the cyclization of the dibrominated intermediate with a source of ammonia. Using a protected form of ammonia, such as an amine that can be easily deprotected, or a direct reaction with ammonia can be employed. A related synthesis of 4,5-bis(trifluoromethyl)-2,3-di-hydro-1H-isoindole utilizes a sulfonamide as the nitrogen source, followed by deprotection.[3]

Experimental Protocol

-

Reaction Setup: Dissolve 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent like ethanol or dioxane.[2]

-

Addition of Amine: Add a solution of a primary amine, such as benzylamine (1 equivalent), and a base like sodium hydroxide (2.4 equivalents) to the reaction mixture.[2] The use of a temporary protecting group like benzyl allows for easier handling and subsequent deprotection.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Primary alkyl amines tend to react faster than their aromatic counterparts.[2]

-

Workup: Once the reaction is complete, the mixture can be worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

Deprotection (if necessary): If a protecting group like benzylamine was used, the resulting N-benzyl-5-(trifluoromethyl)isoindoline needs to be deprotected. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.

-

Purification: The crude 5-(trifluoromethyl)isoindoline can be purified by column chromatography on silica gel.

Part 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol

-

Salt Formation: Dissolve the purified 5-(trifluoromethyl)isoindoline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound as a stable solid.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-(Trifluoromethyl)-o-xylene | N-Bromosuccinimide, AIBN | 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene | 70-85% |

| 2 | 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene | Benzylamine, NaOH; then H2, Pd/C | 5-(Trifluoromethyl)isoindoline | 60-80% |

| 3 | 5-(Trifluoromethyl)isoindoline | HCl (in ether or isopropanol) | This compound | >95% |

Mechanistic Insights

The key transformations in this synthesis are the radical bromination and the nucleophilic substitution/cyclization.

Radical Bromination Mechanism

Caption: Simplified mechanism of free radical bromination at the benzylic position.

Isoindoline Ring Formation

The cyclization proceeds via a tandem intermolecular and intramolecular nucleophilic substitution. The primary amine first displaces one of the bromide leaving groups. The resulting secondary amine is then positioned to undergo an intramolecular cyclization by displacing the second bromide, forming the five-membered isoindoline ring.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through established and reliable organic transformations. The key steps involve the radical bromination of a substituted o-xylene, followed by a cyclization with an ammonia equivalent, and concluding with the formation of the hydrochloride salt. This guide provides a comprehensive overview of a practical synthetic route, offering valuable insights for researchers and professionals in the field of drug development and medicinal chemistry.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)isoindoline Hydrochloride

This document provides a comprehensive technical overview of 5-(Trifluoromethyl)isoindoline hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, field-proven insights into its application, and robust analytical and safety protocols.

Introduction: The Strategic Importance of a Fluorinated Scaffold

The isoindoline scaffold is a privileged structure in pharmacology, forming the core of numerous clinically significant drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, specifically at the 5-position, creates a molecule of significant interest: 5-(Trifluoromethyl)isoindoline. Supplied as its hydrochloride salt for improved stability and handling, this compound serves as a versatile intermediate for introducing a unique combination of steric and electronic properties into drug candidates.

The -CF3 group is a bioisostere for several groups, but its true power lies in its profound electronic effects. As a strongly electron-withdrawing and highly lipophilic moiety, it can dramatically enhance a molecule's metabolic stability by blocking oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[2][3] This guide delves into the essential chemical properties that make this compound a valuable tool in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base, which is a critical consideration for its use in various reaction conditions and for biological screening protocols.

Structural Representation

Below is the chemical structure of the protonated form of 5-(Trifluoromethyl)isoindoline as its hydrochloride salt.

Caption: Chemical structure of this compound.

Core Data Summary

The fundamental properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | [4] |

| Synonyms | 5-Trifluoromethyl-2,3-dihydro-1H-isoindole HCl | [5] |

| CAS Number | 924304-74-5 | |

| Molecular Formula | C₉H₉ClF₃N | [6] |

| Molecular Weight | 223.63 g/mol | |

| Appearance | White to off-white solid | [] (by analogy) |

| Melting Point | 255-256 °C (for parent Isoindoline HCl) | [] |

Note: An exact melting point for the title compound is not widely reported in public literature; the value for the parent isoindoline hydrochloride is provided for reference.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of 5-(Trifluoromethyl)isoindoline typically originates from a commercially available, appropriately substituted benzene derivative. A common and logical approach involves the reduction of a more oxidized precursor, such as 5-(trifluoromethyl)phthalimide or a related dinitrile or diester. The causality for this choice is rooted in the stability of the phthalimide ring system and the wealth of established protocols for its reduction.

A representative workflow involves the reduction of the two amide carbonyl groups of 5-(trifluoromethyl)phthalimide. Strong reducing agents are required for this transformation.

Caption: Plausible synthetic workflow for 5-(Trifluoromethyl)isoindoline HCl.

Expert Commentary on Synthesis: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing amides to amines but requires stringent anhydrous conditions and careful quenching. Borane complexes, such as BH₃·THF, offer a milder alternative that is often preferred for its selectivity and safer handling profile. The final step, salt formation, is a standard acid-base reaction, typically performed in a non-polar organic solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt in high purity.

Reactivity Profile

-

N-H Acidity and Nucleophilicity: The secondary amine of the isoindoline ring is the primary center of reactivity. It is nucleophilic and can participate in a wide range of reactions, including N-alkylation, N-acylation, and various coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -CF3 group. Conversely, it is activated towards nucleophilic aromatic substitution, although such reactions are less common for this scaffold.

-

Stability: The compound is stable under standard storage conditions (cool, dry, inert atmosphere).[8] As a hydrochloride salt, it is hygroscopic and should be handled accordingly. It is incompatible with strong bases, which will deprotonate the amine to the free base, and strong oxidizing agents.[8]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A sample would typically be prepared by dissolving ~5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or D₂O.

Expected Spectral Properties:

-

¹H NMR:

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~7.5-8.0 ppm). The proton ortho to the -CF3 group will appear as a singlet or narrow doublet. The other two protons will show doublet or doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (4H): The four protons of the two CH₂ groups in the pyrrolidine ring are chemically equivalent due to rapid conformational flexing at room temperature. They are expected to appear as a single sharp singlet around 4.5-5.0 ppm.

-

Amine Proton (2H): As the hydrochloride salt, the amine nitrogen is protonated (NH₂⁺). This will likely appear as a broad singlet at a variable chemical shift (often >9.0 ppm in DMSO-d₆), which may exchange with residual water.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Expect six distinct signals. The carbon attached to the -CF3 group will appear as a quartet (due to ¹JCF coupling) around 120-130 ppm. The other aromatic carbons will appear in the 125-145 ppm range.

-

Benzylic Carbons (2C): A single signal for the two equivalent CH₂ groups is expected around 50-55 ppm.

-

Trifluoromethyl Carbon (1C): A prominent quartet (due to strong one-bond C-F coupling, ¹JCF ≈ 270 Hz) will be visible around 124 ppm.[9]

-

-

¹⁹F NMR:

Analytical Workflow

Caption: Standard workflow for NMR-based characterization of the compound.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the predictable introduction of the trifluoromethylated isoindoline core into lead compounds.

-

CNS Agents: The isoindoline scaffold is found in various centrally acting agents. The lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, a critical step in developing drugs for neurological disorders.

-

Anti-Obesity Agents: A notable application is in the synthesis of selective serotonin 5-HT(2C) receptor agonists. Research has shown that pyrazinoisoindolone derivatives containing the 7-trifluoromethyl moiety (derived from 5-(trifluoromethyl)isoindoline) are potent and selective agonists with potential for treating obesity.[11] In this context, the -CF3 group is crucial for achieving the desired selectivity and pharmacokinetic profile.

-

Oncology and Immunology: The related isoindoline-1,3-dione (phthalimide) core is famous for its role in immunomodulatory drugs (IMiDs) like thalidomide and its analogues.[1] The 5-(trifluoromethyl)isoindoline scaffold provides a direct pathway to novel analogues in this and other therapeutic areas where metabolic stability and target affinity are paramount.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on established safety data for this class of compounds.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[9]

-

Irritation: Causes serious eye irritation and skin irritation.[9]

-

Environmental: Harmful to aquatic life with long-lasting effects.[9]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid creating dust. Use appropriate tools (e.g., anti-static spatulas) for transfers. Wash hands and exposed skin thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][12] The container should be clearly labeled.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[9]

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages in the field of drug discovery. Its core physicochemical properties, defined by the stable isoindoline scaffold and the powerful electronic influence of the trifluoromethyl group, make it an invaluable intermediate for synthesizing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical characteristics, combined with rigorous adherence to safety protocols, enables researchers to effectively leverage this compound in the development of next-generation medicines.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-(trifluoromethyl)isoindoline-1,3-dione - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 4. 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride | 924304-74-5 [chemicalbook.com]

- 5. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of 5-(Trifluoromethyl)isoindoline Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 5-(Trifluoromethyl)isoindoline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the analysis of this and similar fluorinated heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The isoindoline scaffold is also a prevalent motif in a variety of biologically active compounds.[3] Accurate and thorough spectral characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound. These predictions are based on the analysis of similar isoindoline structures and the known electronic effects of the trifluoromethyl substituent.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 7.8 | m | 3H |

| Benzylic CH₂ | ~4.5 | s | 4H |

| NH₂⁺ | 9.0 - 10.0 | br s | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C-CF₃ | 125 - 130 (q) |

| Aromatic CH | 122 - 135 |

| Aromatic Quaternary C | 135 - 145 |

| Benzylic CH₂ | ~50 |

| CF₃ | 120 - 125 (q) |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS). The trifluoromethyl group will induce quartet (q) splitting in the ¹³C NMR spectrum for the carbon to which it is attached and the CF₃ carbon itself due to ¹J(C,F) and ¹J(F,C) coupling, respectively.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical, and DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and avoid exchange of the NH protons with the solvent.[4][5]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra and perform baseline correction.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Reference the chemical shifts to the internal standard or the residual solvent peak.[4]

- Analyze the multiplicities (singlet, doublet, triplet, quartet, multiplet) to deduce the coupling patterns between adjacent protons.

- Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds of the aromatic and aliphatic groups, C-N bonds, and the strong C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch (CF₃) | 1100 - 1300 | Strong, Multiple Bands |

Experimental Protocol for FT-IR Data Acquisition

A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.

1. Sample Preparation (KBr Pellet Method):

- Thoroughly dry high-purity KBr powder in an oven to remove any moisture.

- Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

- Transfer the mixture to a pellet die.

- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the major absorption bands.

- Correlate the observed absorption bands with the functional groups present in the molecule.

Workflow for FT-IR Analysis

Caption: A standard workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is generally preferred to observe the molecular ion.

Expected Mass Spectrum Data

-

Molecular Weight: The molecular weight of the free base, 5-(Trifluoromethyl)isoindoline, is 187.16 g/mol . The hydrochloride salt has a molecular weight of 223.62 g/mol .

-

Expected Ion: Using ESI in positive ion mode, the expected protonated molecule [M+H]⁺ for the free base would be observed at an m/z of 188.17.

-

Fragmentation Pattern: The fragmentation of trifluoromethyl-substituted heterocycles can be complex. Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 119.[6] Further fragmentation of the isoindoline ring structure is also possible.

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds.

1. Sample Preparation:

- Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture). A typical concentration is in the range of 1-10 µg/mL.

2. LC-MS System Setup and Data Acquisition:

- Equilibrate the LC system with the chosen mobile phase. A reversed-phase C18 column is commonly used for such compounds.

- Inject the sample solution into the LC system.

- The eluent from the LC column is directed into the mass spectrometer's ion source.

- For ESI, the sample solution is nebulized and ionized by applying a high voltage.

- Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 50-500).

- Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

3. Data Analysis:

- Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum.

- Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule.

Workflow for LC-MS Analysis

Caption: A typical workflow for the analysis of this compound by LC-MS.

Conclusion

This technical guide provides a comprehensive framework for the spectral characterization of this compound using NMR, IR, and MS. By following the outlined protocols and utilizing the predicted spectral data as a reference, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of these powerful analytical techniques is essential for maintaining high standards of quality and scientific rigor in drug discovery and development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

5-(Trifluoromethyl)isoindoline hydrochloride solubility

An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)isoindoline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in modern drug discovery. While specific experimental solubility data for this molecule is not widely published, this document synthesizes foundational principles of medicinal chemistry and analytical science to offer a robust framework for its characterization. We will delve into the physicochemical impact of the trifluoromethyl group and the hydrochloride salt form, present a detailed, field-proven protocol for determining thermodynamic solubility, and discuss the critical factors that influence this essential property. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally approach the solubility of this and structurally related compounds.

Introduction: The Dichotomy of a Modern Moiety

This compound sits at an interesting crossroads of physicochemical properties. The isoindoline scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The incorporation of a -CF3 group often leads to a significant increase in a molecule's lipophilicity, which can be advantageous for membrane permeability but frequently results in poor aqueous solubility.[3][4]

To counteract this, the molecule is prepared as a hydrochloride salt. Salt formation is a primary strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[5][6] This guide, therefore, addresses the central challenge presented by this compound: understanding and quantifying the solubility that results from the balance between the lipophilic -CF3 group and the solubilizing hydrochloride salt.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before undertaking any experimental work. The key identifiers and computed properties for 5-(Trifluoromethyl)isoindoline and its hydrochloride salt are summarized below.

| Property | Value | Source / Note |

| Compound Name | This compound | - |

| CAS Number | 924304-74-5 | [7][8] |

| Molecular Formula | C₉H₉ClF₃N | [7] |

| Molecular Weight | 223.62 g/mol | [7] |

| Free Base Name | 5-(Trifluoromethyl)isoindoline | [9] |

| Free Base Formula | C₉H₈F₃N | [9] |

| Free Base Mol. Wt. | 187.16 g/mol | [9] |

| XLogP3 (Free Base) | 1.7 | Computed[9] |

Note: XLogP3 is a computed value for lipophilicity. An experimentally determined LogP or LogD would provide a more accurate measure.

Theoretical Framework for Solubility

The solubility of this compound is governed by several competing factors.

-

The Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing. Its presence on the aromatic ring significantly increases the overall lipophilicity of the parent molecule, which inherently suppresses aqueous solubility.[2][3]

-

The Hydrochloride Salt: As the hydrochloride salt of a secondary amine (the isoindoline nitrogen), the compound is expected to be freely ionizable in aqueous media. For a weakly basic drug, conversion to a salt form is a standard method to dramatically increase aqueous solubility compared to the free base.[6]

-

pH-Dependent Solubility: The solubility of this salt will be highly dependent on the pH of the medium. In acidic to neutral pH, the compound will exist predominantly in its protonated, ionized, and more soluble form. As the pH increases above the pKa of the isoindoline nitrogen, the compound will deprotonate to the neutral free base, which is expected to be significantly less soluble, potentially leading to precipitation.[10]

-

Common Ion Effect: The presence of chloride ions in the dissolution medium can suppress the solubility of the hydrochloride salt by shifting the dissolution equilibrium towards the solid, undissolved state.[6] This is a critical consideration when formulating or dissolving the compound in chloride-containing buffers, such as phosphate-buffered saline (PBS).

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is paramount. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3][10]

Experimental Workflow: Shake-Flask Method

The logical flow of the shake-flask method is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility under given conditions.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected aqueous buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge (optional, but recommended)

-

Syringe filters (0.22 µm, ensure filter material compatibility)

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

-

Preparation of Solutions: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is accurately measured and adjusted.

-

Causality: The pH of the medium is a critical variable that directly impacts the ionization state and thus the solubility of the compound.[10]

-

-

Sample Addition: Add an excess amount of solid this compound to a glass vial containing a precisely known volume of the buffer. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial.

-

Causality: The presence of excess solid is the defining feature of this method, ensuring that the resulting solution is saturated and at equilibrium with the solid phase.[3]

-

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Causality: Dissolution is a kinetic process. A 24-48 hour window is generally sufficient for most compounds to reach a stable thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Clarification: After incubation, remove the vials and allow them to stand, letting the undissolved solid settle. Centrifugation can be used to expedite this process and form a compact pellet.

-

Causality: This step is crucial to avoid clogging the filter and to ensure that only the supernatant, representing the saturated solution, is sampled.

-

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality: Filtration removes any remaining microscopic solid particles, ensuring that the concentration measured by HPLC corresponds only to the dissolved compound. The choice of a non-adsorptive filter material is critical to prevent loss of analyte.

-

-

Quantification: Analyze the filtrate using a pre-validated, stability-indicating HPLC-UV method to determine the concentration of the compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Causality: HPLC-UV provides the specificity and sensitivity required to accurately measure the concentration of the analyte, even in the presence of potential impurities or excipients.[11]

-

-

Calculation: Calculate the solubility from the measured concentration, expressing the result in appropriate units such as mg/mL or µM.

Factors Influencing Solubility

The solubility of an active pharmaceutical ingredient is not an immutable constant but is influenced by a range of physical and chemical factors. Researchers must control these variables to ensure data reproducibility and to understand how the compound will behave in different environments.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. molbase.com [molbase.com]

- 9. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. dissolutiontech.com [dissolutiontech.com]

Dabrafenib (GSK2118436): A Technical Guide for Researchers in Oncology Drug Development

Abstract

This technical guide provides an in-depth exploration of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases. Initially, we address a point of potential confusion regarding its CAS number, clarifying that the number 924304-74-5 pertains to a chemical intermediate, whereas this guide focuses on the active pharmaceutical ingredient, Dabrafenib. We delve into its core physicochemical properties, mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and its pivotal role in targeted cancer therapy. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing data but also a practical perspective on experimental design and interpretation. Detailed protocols for key in-vitro and in-vivo assays are provided, alongside an analysis of its clinical applications, particularly in combination with MEK inhibitors, and the emergent challenges of therapeutic resistance.

Introduction and Clarification of Chemical Identity

The landscape of targeted cancer therapy has been significantly reshaped by the development of small-molecule kinase inhibitors. Among these, Dabrafenib (GSK2118436) has emerged as a cornerstone in the treatment of melanomas and other solid tumors harboring specific BRAF gene mutations.[1][2] This guide serves as a comprehensive technical resource on Dabrafenib.

It is important to clarify a potential ambiguity in chemical identifiers. The CAS number 924304-74-5, which was the initial subject of this inquiry, corresponds to 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride, a chemical intermediate. While such compounds are integral to organic synthesis, the focus of this guide, in line with the interests of drug development professionals, is the pharmacologically active compound, Dabrafenib. The correct CAS numbers associated with Dabrafenib are 1195765-45-7 for the free base and 1195768-06-9 for its commonly used mesylate salt.[3]

Dabrafenib's development was driven by the discovery that approximately 50% of melanomas carry activating mutations in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E).[4][5] This mutation leads to constitutive activation of the BRAF protein and downstream signaling through the MAPK pathway, promoting uncontrolled cell proliferation and survival.[6] Dabrafenib was designed as a potent, ATP-competitive inhibitor of this mutant BRAF kinase, offering a targeted therapeutic strategy.[7] This guide will explore the scientific foundation of Dabrafenib, from its molecular interactions to its clinical impact.

Physicochemical Properties of Dabrafenib

The efficacy and formulation of a drug are intrinsically linked to its physical and chemical characteristics. Dabrafenib is typically administered orally as a mesylate salt to improve its pharmaceutical properties.[8] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [9] |

| Synonyms | GSK2118436, Tafinlar® | [3] |

| CAS Number | 1195765-45-7 (Free Base), 1195768-06-9 (Mesylate Salt) | [3] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base), C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt) | [3][10] |

| Molecular Weight | 519.56 g/mol (Free Base), 615.67 g/mol (Mesylate Salt) | [3][10] |

| Appearance | White to slightly colored solid | [8][9] |

| Solubility | Mesylate Salt: Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (≥30.75 mg/mL) and ethanol with warming (≥2.74 mg/mL). | [8][9][10][11] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [8][9] |

| LogP | 2.9 | [9][12] |

| Storage | Lyophilized powder: -20°C, desiccated. In solution (DMSO): -20°C, use within 3 months. | [7] |

Expert Insight: The pH-dependent solubility of Dabrafenib is a critical factor in its oral bioavailability.[9] The decreased solubility at higher pH levels means that co-administration with acid-reducing agents like proton pump inhibitors could potentially decrease its absorption and, consequently, its clinical efficacy.[9] This is a crucial consideration in both clinical practice and the design of preclinical in-vivo studies.

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively inhibiting the constitutively active BRAF V600 mutant kinase.[7] This inhibition is central to its anti-tumor activity and understanding this mechanism is vital for appreciating its clinical utility and limitations.

The RAS/RAF/MEK/ERK (MAPK) Signaling Cascade

The MAPK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[6] In normal physiology, the pathway is tightly regulated. However, in many cancers, mutations in key components like BRAF lead to its persistent activation.[4] The BRAF V600E mutation mimics phosphorylation, locking the kinase in a constitutively active state, which leads to continuous downstream signaling through MEK and ERK, driving oncogenesis.[4][13]

Dabrafenib's Inhibitory Action

Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of mutant BRAF kinase.[4] This binding event blocks the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[14] Consequently, the phosphorylation of ERK1 and ERK2 is also suppressed.[15] The ultimate outcome of this pathway blockade is the inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in BRAF V600-mutant tumor cells.[4][15][16]

Figure 1: Dabrafenib's inhibition of the constitutively active MAPK pathway.

Paradoxical Activation and the Rationale for Combination Therapy

A key characteristic of first-generation BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but upstream mutations (e.g., in RAS), Dabrafenib can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent hyperactivation of the MAPK pathway.[4][16][17] This mechanism is thought to underlie the development of secondary cutaneous squamous cell carcinomas observed in some patients.[4]

This paradoxical activation provided a strong rationale for combining BRAF inhibitors with inhibitors of the downstream kinase MEK. The combination of Dabrafenib with the MEK inhibitor Trametinib effectively blocks the pathway at two distinct points, leading to a more profound and durable inhibition of signaling.[14][18] This dual blockade not only enhances anti-tumor efficacy but also mitigates the paradoxical activation, reducing the incidence of BRAF inhibitor-associated skin toxicities.[18][19]

Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of Dabrafenib requires robust and reproducible experimental models. Below are step-by-step methodologies for key in-vitro and in-vivo assays.

In-Vitro Cell Proliferation Assay

This protocol is designed to determine the concentration of Dabrafenib required to inhibit the growth of cancer cells by 50% (gIC₅₀).

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][20]

-

Cell Lines: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are used as sensitive models.[11][15] A BRAF wild-type cell line (e.g., HCT-116) can be used as a negative control.[15]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Dabrafenib in DMSO.[7]

-

Perform a serial dilution of Dabrafenib in culture medium to achieve final concentrations ranging from 0.02 nM to 10 µM.[15] Ensure the final DMSO concentration is consistent across all wells (e.g., 0.2%).[15]

-

Add the diluted compounds to the cell plates. Include vehicle control (DMSO only) wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.[15]

-

-

Assay and Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Dabrafenib concentration relative to the vehicle control.

-

Plot the percent viability against the log of the Dabrafenib concentration and use a non-linear regression model to determine the gIC₅₀ value.[21]

-

Figure 2: Workflow for an in-vitro cell proliferation assay.

In-Vivo Tumor Xenograft Model

This protocol outlines a study to assess the anti-tumor efficacy of orally administered Dabrafenib in a mouse xenograft model.

-

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the drug on tumor growth is then monitored over time.

-

Animal Model: Immunodeficient mice (e.g., Rag2 -/-) are required to prevent rejection of the human tumor cells.[22]

-

Cell Line: A375 human melanoma cells (BRAF V600E) are commonly used.[15][22]

Step-by-Step Methodology:

-

Cell Implantation:

-

Subcutaneously inject approximately 4-5 x 10⁶ A375 cells in a suitable medium (e.g., DMEM) into the flanks of the mice.[22]

-

-

Tumor Establishment:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This can take several weeks.[22]

-

-

Randomization and Dosing Formulation:

-

Treatment Administration:

-

Monitoring and Measurement:

-

Endpoint and Analysis:

-

Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[15][22]

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK).[15]

-

Compare the tumor growth curves between the treated and vehicle control groups to determine efficacy.

-

Applications in Research and Drug Development

Clinical Significance

Dabrafenib, particularly in combination with Trametinib, has become a standard of care for patients with BRAF V600-mutant unresectable or metastatic melanoma.[19][24] Clinical trials have demonstrated that this combination therapy significantly improves response rates, progression-free survival (PFS), and overall survival (OS) compared to Dabrafenib monotherapy or conventional chemotherapy.[1][19] The success of this targeted therapy has extended beyond melanoma, with the FDA granting tissue-agnostic approval for the Dabrafenib-Trametinib combination for any BRAF V600E-positive solid tumor that is unresectable or metastatic.[18][25] This includes indications for non-small cell lung cancer and anaplastic thyroid cancer.[25]

Mechanisms of Resistance

Despite the high initial response rates, a significant challenge in the clinical use of Dabrafenib is the development of acquired resistance, which often leads to disease progression.[26] Understanding these resistance mechanisms is a critical area of ongoing research. The primary mechanisms involve the reactivation of the MAPK pathway through various means, such as:

-

Mutations in NRAS or MEK1/2: These mutations can reactivate the pathway downstream of BRAF.[27][28]

-

BRAF V600E amplification or alternative splicing: This leads to increased levels of the target protein.[26][28]

-

Activation of bypass signaling pathways: Upregulation of parallel pathways, like the PI3K/AKT pathway, can promote cell survival independently of MAPK signaling.[5][27]

Expert Insight: The heterogeneity of resistance mechanisms, both between and within patients, poses a significant challenge.[26] This suggests that relying on the molecular profile of a single progressing biopsy to guide subsequent therapy may be insufficient.[26] Future strategies will likely involve first-line therapies that target multiple pathways simultaneously or adaptive treatment schedules to delay the onset of resistance.[26][29]

Conclusion

Dabrafenib represents a paradigm of successful targeted therapy in oncology. Its development, grounded in a deep understanding of the molecular drivers of cancer, has profoundly improved outcomes for patients with BRAF-mutant malignancies. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and preclinical evaluation strategies. For the research and drug development community, Dabrafenib serves not only as a vital therapeutic agent but also as an invaluable tool for exploring the complexities of signal transduction, drug resistance, and the ongoing quest for more durable cancer therapies. The continued study of Dabrafenib and the pathways it targets will undoubtedly fuel the next generation of innovations in precision oncology.

References

- 1. dovepress.com [dovepress.com]

- 2. Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. tga.gov.au [tga.gov.au]

- 10. raybiotech.com [raybiotech.com]

- 11. apexbt.com [apexbt.com]

- 12. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 25. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 29. UCSF Skin Cancer/Melanoma Trial → Testing Two Different Treatment Schedules of Dabrafenib and Trametinib for Skin Cancer Which Has Spread [clinicaltrials.ucsf.edu]

The Rise of Trifluoromethyl-Containing Isoindolines as Potent PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored moiety for its ability to enhance metabolic stability, lipophilicity, and target binding affinity. Concurrently, the isoindoline scaffold has emerged as a privileged structure in drug discovery, notably for its role in potent enzyme inhibition. This technical guide provides an in-depth exploration of the synergistic combination of these two components: trifluoromethyl-containing isoindolines. We will delve into their primary mechanism of action as highly effective inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway. This guide will elucidate the underlying principles of their inhibitory action, supported by a discussion of structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

The pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles is a perpetual challenge in drug development. Two key strategies have proven remarkably successful: the introduction of fluorine atoms into lead compounds and the utilization of "privileged scaffolds" that exhibit broad biological activity.

The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, has been successfully incorporated into numerous FDA-approved drugs.[1] Its presence can significantly enhance a molecule's ability to interact with biological targets and resist degradation, leading to improved potency and duration of action.

The isoindoline core is a bicyclic heterocyclic compound that has been identified as a versatile scaffold in a multitude of clinically approved drugs for various indications, including cancer and inflammatory diseases.[2] Its rigid structure provides a well-defined orientation for functional groups to interact with target proteins.

This guide focuses on the intersection of these two powerful concepts, exploring the mechanism of action of isoindoline derivatives that have been strategically functionalized with trifluoromethyl groups, with a primary focus on their role as inhibitors of the PARP enzyme family.

The Primary Mechanism of Action: Inhibition of PARP and Synthetic Lethality

Our investigation reveals that a primary and highly promising mechanism of action for trifluoromethyl-containing isoindolines is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2. These enzymes are central to the DNA damage response (DDR), a network of pathways that cells use to repair damaged DNA.[3]

Competitive Inhibition at the NAD+ Binding Site

The isoindolinone scaffold, a common form of the isoindoline core in biologically active molecules, bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+).[4] NAD+ is the essential co-substrate for PARP enzymes. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and utilizes NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]

Trifluoromethyl-containing isoindolinones act as competitive inhibitors by occupying the NAD+ binding pocket of the PARP enzyme. This binding prevents the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the isoindolinone core to the catalytic domain of PARP, leading to potent inhibition.

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors, including trifluoromethyl-containing isoindolines, is exquisitely demonstrated in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality."[3]

In healthy cells, if the repair of single-strand breaks is inhibited by a PARP inhibitor, the resulting accumulation of unrepaired breaks can lead to the formation of more lethal double-strand breaks during DNA replication. These double-strand breaks can be efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), the cell is unable to repair these double-strand breaks, leading to genomic instability and ultimately, apoptotic cell death.[3] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic success of PARP inhibitors.

PARP Trapping: A Key Determinant of Cytotoxicity

Beyond catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." After a PARP inhibitor binds to the active site of PARP1 that is already associated with damaged DNA, it can induce a conformational change that "traps" the PARP-inhibitor complex on the DNA.[5] This trapped complex is a significant physical obstruction to DNA replication and transcription, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[5] The potency of different PARP inhibitors has been shown to correlate with their ability to trap PARP on DNA.[3] The specific structural features of trifluoromethyl-containing isoindolines, including the steric and electronic properties of the trifluoromethyl group, likely play a significant role in modulating this trapping efficiency.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a broad range of trifluoromethyl-containing isoindolines as PARP inhibitors are still emerging, we can extrapolate key principles from related compounds. A study on pyrrolo[3,4-d]pyrimidine-2,5-diones, a scaffold structurally similar to isoindolinone-1,3-dione, revealed that the presence and position of fluorine-containing substituents are critical for potent PARP inhibition.[6] Specifically, a p-fluorobenzyl group was found to be optimal for potent and non-selective inhibition of both PARP1 and PARP2.[6] This highlights the importance of the electronic and steric contributions of fluorinated moieties in achieving high-affinity binding to the PARP active site.

The general structure-activity model for PARP inhibitors derived from the nicotinamide core suggests that modifications to the scaffold that enhance interactions with key amino acid residues in the NAD+ binding pocket, such as Gly863 and Ser904 in PARP1, are crucial for potent inhibition.[7] The trifluoromethyl group, with its ability to form favorable interactions and its metabolic stability, is a valuable tool in optimizing these interactions.

Experimental Protocols for Evaluation

The evaluation of trifluoromethyl-containing isoindolines as PARP inhibitors involves a series of well-established biochemical and cell-based assays.

Biochemical PARP Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 and/or PARP2.

Principle: The assay measures the incorporation of a labeled NAD+ analog (e.g., biotinylated NAD+) onto a histone substrate in the presence of activated PARP enzyme. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well plate with histone proteins.

-

Reagent Preparation: Prepare solutions of the purified PARP enzyme, activated DNA (to stimulate PARP activity), biotinylated NAD+, and the test compound at various concentrations.

-

Reaction Incubation: Add the PARP enzyme, activated DNA, and the test compound to the histone-coated wells and incubate to allow for binding.

-

Initiation of PARylation: Add the biotinylated NAD+ to initiate the PARylation reaction and incubate.

-

Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Plot the signal intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (Synthetic Lethality)

This assay assesses the selective cytotoxicity of the compounds in cancer cells with and without HR deficiency.

Objective: To determine the IC50 of a test compound in a BRCA-deficient cancer cell line versus a BRCA-proficient cell line.

Principle: Cells are treated with the test compound for a defined period, and cell viability is measured. A significantly lower IC50 in the BRCA-deficient cell line indicates a synthetic lethal mechanism of action.

Step-by-Step Methodology:

-

Cell Seeding: Seed both BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the inhibitor concentration to determine the IC50 for each cell line.

Data Presentation

The following table presents representative IC50 values for isoindolinone-based PARP1 inhibitors, demonstrating the high potency achievable with this scaffold.[4]

| Compound ID | PARP1 IC50 (µM) |

| 5350 | 0.005 |

| 5336 | 0.055 |

| 5335 | 0.078 |

| 2563 | 0.109 |

| 1654 | 0.116 |

Visualizations

Signaling Pathway of PARP Inhibition

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

The Isoindoline Nucleus: A Historical and Synthetic Odyssey for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The isoindoline scaffold, a deceptively simple bicyclic aromatic amine, represents a cornerstone of modern medicinal chemistry. Its rigid structure, combined with the potential for diverse substitution, has made it a privileged core in a multitude of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted isoindolines, designed for the discerning researcher. We will traverse the path from seminal 19th-century discoveries to the sophisticated synthetic strategies of the 21st century, including classical reductions, catalytic hydrogenations, and modern C-H activation and cycloaddition methodologies. This narrative is underpinned by a deep dive into the mechanistic rationales that have guided synthetic chemists for over a century, offering not just protocols, but a causal understanding of experimental design. Detailed experimental workflows, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for the laboratory scientist and a foundational text for the drug development professional.

Introduction: The Enduring Significance of the Isoindoline Core

The isoindoline ring system, consisting of a benzene ring fused to a pyrrolidine ring, is a structural motif of profound importance in the realm of bioactive molecules.[1] While the unsubstituted parent compound is not frequently encountered, its substituted derivatives are integral to a wide array of natural products and, more significantly, a growing number of blockbuster pharmaceuticals.[2][3] The therapeutic applications of isoindoline-containing drugs span a wide spectrum, including treatments for multiple myeloma, leukemia, inflammation, hypertension, and obesity.[4][5]

The value of the isoindoline scaffold lies in its unique combination of structural rigidity and synthetic tractability. The fused ring system provides a well-defined three-dimensional architecture, which can be strategically functionalized to achieve precise interactions with biological targets. This guide will illuminate the historical journey of discovery and the evolution of synthetic methodologies that have unlocked the vast potential of this remarkable heterocycle.

The Genesis of a Scaffold: A Historical Perspective

The story of substituted isoindolines is intrinsically linked to the chemistry of phthalic acid derivatives. The late 19th century witnessed foundational work in this area, most notably by German chemist Siegmund Gabriel .

The Gabriel Synthesis: An Indirect Entry into the Isoindoline World

In 1887, Siegmund Gabriel reported a robust method for the synthesis of primary amines from alkyl halides using potassium phthalimide.[6][7] This reaction, now famously known as the Gabriel Synthesis , was not initially aimed at creating isoindolines but rather at providing a controlled method for amine synthesis, avoiding the over-alkylation often seen with ammonia.[8][9] However, the N-substituted phthalimides generated in this process are, in fact, 1,3-dioxo-isoindolines and serve as key precursors to the isoindoline core.

The core principle of the Gabriel synthesis lies in the acidic nature of the N-H proton of phthalimide, which can be readily deprotonated to form a nucleophilic phthalimide anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction. The subsequent cleavage of the N-alkylphthalimide, traditionally with strong acid or, more mildly, with hydrazine (the Ing-Manske procedure), liberates the primary amine.[10]

Experimental Protocol: Classical Gabriel Synthesis of Benzylamine

-

Formation of Potassium Phthalimide: A mixture of phthalimide (10.0 g, 68.0 mmol) and potassium carbonate (9.4 g, 68.0 mmol) in acetone (150 mL) is heated at reflux for 2 hours. The mixture is then cooled, and the solid potassium phthalimide is collected by filtration, washed with acetone, and dried.

-

N-Alkylation: The dried potassium phthalimide (12.6 g, 68.0 mmol) is suspended in dimethylformamide (DMF, 100 mL). Benzyl chloride (8.6 g, 68.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

-

Hydrazinolysis (Ing-Manske Procedure): The reaction mixture is filtered to remove potassium chloride. To the filtrate, hydrazine hydrate (3.4 g, 68.0 mmol) is added, and the solution is heated at reflux for 4 hours.

-

Work-up: The mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is diluted with water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford benzylamine.

Early Reductive Approaches: From Phthalimides to Isoindolines

The direct transformation of the readily available phthalimide scaffold into the fully reduced isoindoline ring was a logical and crucial next step. Early methods relied on chemical and electrolytic reductions, though often with modest yields.[11] The advent of powerful metal hydride reducing agents in the mid-20th century revolutionized this transformation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: The introduction of LiAlH₄ provided a highly efficient means of reducing the dual amide functionality of N-substituted phthalimides directly to the corresponding N-substituted isoindolines.

Causality of the Mechanism: The reduction of an amide with LiAlH₄ is fundamentally different from the reduction of esters or ketones. The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon. A key step is the elimination of an aluminate species to form a transient iminium ion, which is then further reduced by another equivalent of hydride to yield the amine. This pathway explains why the carbonyl oxygen is completely removed.

Caption: Mechanism of LiAlH4 reduction of N-substituted phthalimides.

Experimental Protocol: LiAlH₄ Reduction of N-Benzylphthalimide to N-Benzylisoindoline

-

Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (3.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (nitrogen or argon).

-

Addition of Substrate: A solution of N-benzylphthalimide (11.85 g, 50 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for 8 hours.

-

Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and finally water (12 mL) (Fieser workup).

-

Work-up: The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-benzylisoindoline.

The Evolution of Synthetic Strategies: From Classical to Contemporary

The 20th and early 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit for constructing substituted isoindolines. These methods offer improved efficiency, functional group tolerance, and access to a wider range of structural diversity, including chiral molecules.

Catalytic Hydrogenation of Phthalonitriles

An alternative and industrially viable route to the parent isoindoline and its simple derivatives is the catalytic hydrogenation of o-phthalonitrile. This method avoids the use of stoichiometric metal hydrides and can be performed on a large scale.

The reaction typically employs a noble metal catalyst, such as platinum or palladium on a carbon support, under high hydrogen pressure. The choice of solvent and reaction conditions is critical to achieving high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of Phthalonitrile to Isoindoline [12]

-

Reactor Charging: A high-pressure autoclave is charged with o-phthalonitrile (100 g, 0.78 mol) and 5% platinum on carbon (20 g) in tetrahydrofuran (THF).

-

Hydrogenation: The autoclave is purged with nitrogen, then pressurized with hydrogen to 180 bars. The mixture is heated to 60°C and stirred for 5-6 hours.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The THF is distilled from the filtrate at atmospheric pressure. The residue is then distilled under vacuum (23 mbar, 100°C) to afford isoindoline.

Modern Methodologies: Precision and Diversity

Recent decades have seen the emergence of powerful new strategies for the synthesis of substituted isoindolines, driven by the demands of medicinal chemistry for precise control over molecular architecture.

[3+2] Cycloaddition reactions of azomethine ylides with suitable dipolarophiles provide a convergent and often stereocontrolled route to highly substituted isoindolines.[13][14] This approach allows for the rapid construction of the isoindoline core with the concomitant introduction of multiple substituents.

Caption: General scheme for [3+2] cycloaddition to form isoindolines.

The direct functionalization of C-H bonds has emerged as a paradigm-shifting strategy in organic synthesis. Ruthenium-catalyzed C-H activation of benzamides, followed by annulation with various coupling partners, has provided a highly atom-economical route to substituted isoindolinones.[15][16][17]